

# Validating Target Engagement of CBP/p300 Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	TD52 dihydrochloride	
Cat. No.:	B10854559	Get Quote

#### Introduction

CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity.[1][2] Dysregulation of CBP/p300 has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3][4] The development of small molecule inhibitors targeting CBP/p300 has become an area of intense research.[4][5]

A critical step in the preclinical development of any new inhibitor is the rigorous validation of its engagement with the intended target in a cellular context.[5] This guide provides a comparative overview of experimental approaches to validate the target engagement of CBP/p300 inhibitors. While specific data for "TD52 dihydrochloride" is not publicly available, this guide serves as a template, utilizing data from well-characterized CBP/p300 inhibitors to illustrate the necessary validation studies.

## Comparative Analysis of Well-Characterized CBP/p300 Inhibitors

To provide a framework for comparison, the following table summarizes key target engagement and cellular activity data for several known CBP/p300 inhibitors. These compounds target different domains of CBP/p300, primarily the bromodomain (BRD) or the histone acetyltransferase (HAT) domain.



Compound Name	Target Domain	Target Affinity (IC50/Kd)	Cellular Target Engagemen t (EC50)	Downstrea m Effect (e.g., H3K27ac reduction)	Reference
A-485	HAT	p300 IC50: 2.6 nM	-	Reduces H3K27ac	[1][6]
CCS1477 (inobrodib)	Bromodomai n	CBP Kd: 1.7 nM, p300 Kd: 1.3 nM	BRET IC50 (p300): 19 nM	Downregulate s AR and c- MYC signaling	[7]
GNE-049	Bromodomai n	CBP IC50: 1.1 nM, p300 IC50: 2.3 nM	-	Inhibits MYC expression	[8][9]
SGC-CBP30	Bromodomai n	CBP IC50: 21 nM, p300 IC50: 38 nM	-	Reduces H3K18ac and H3K27ac	[10]

## **Experimental Protocols for Target Engagement Validation**

Validating that a compound interacts with its intended target within the complex cellular environment is crucial. Several biophysical and biochemical methods can be employed to confirm and quantify target engagement.

### **Cellular Thermal Shift Assay (CETSA®)**

CETSA is a powerful technique to verify direct target binding in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11][12]

Experimental Protocol:



- Cell Culture and Treatment: Culture cells of interest to ~80-90% confluency. Treat cells with the test compound (e.g., **TD52 dihydrochloride**) or vehicle (DMSO) for a specified time.
- Thermal Challenge: Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler. Heat the samples for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C).
- Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein using methods like Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a
  melting curve. A shift in the melting curve in the presence of the compound indicates target
  engagement.

### NanoBRET™ Target Engagement Assay

The NanoBRET<sup>™</sup> assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[13][14]

#### Experimental Protocol:

- Cell Line Generation: Generate a stable cell line expressing the target protein (e.g., CBP or p300) fused to NanoLuc® luciferase.
- Cell Plating: Seed the engineered cells into a 96- or 384-well plate.
- Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a cell-impermeable fluorescent tracer that binds to the target protein.
- BRET Measurement: Add the NanoBRET<sup>™</sup> substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.



Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The
displacement of the tracer by the test compound results in a decrease in the BRET signal,
from which an IC50 value for target engagement can be determined.

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

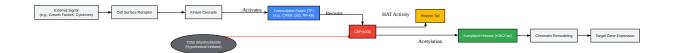
ChIP-seq is used to assess the impact of a CBP/p300 inhibitor on histone acetylation at a genome-wide level. A reduction in H3K27ac, a key mark deposited by CBP/p300, at specific gene loci can serve as a pharmacodynamic biomarker of target engagement.[1][15]

#### Experimental Protocol:

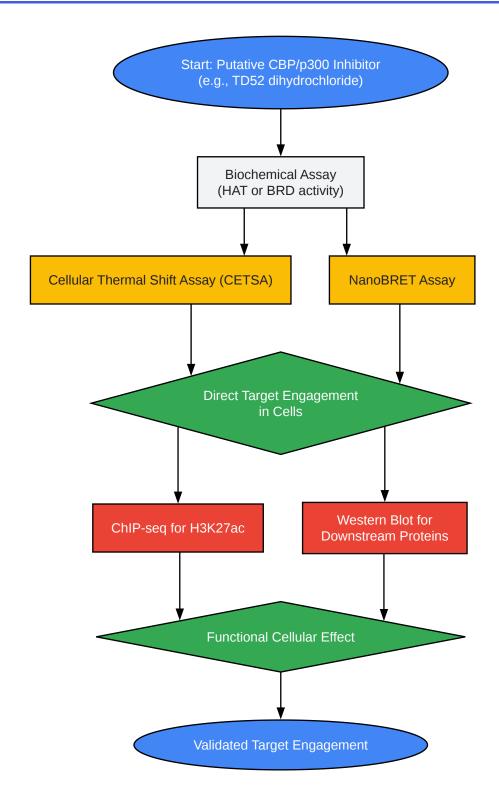
- Cell Treatment and Crosslinking: Treat cells with the inhibitor or vehicle. Crosslink protein-DNA complexes with formaldehyde.
- Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac).
- DNA Purification: Reverse the crosslinking and purify the immunoprecipitated DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks). Compare the peak intensities between inhibitor-treated and vehicletreated samples to determine the effect on histone acetylation.

## Visualizations Signaling Pathway of CBP/p300









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